2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with 1-(3-methanesulfonylpyridin-2-yl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic synthesis, this reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound has been shown to interact with proteins involved in inflammation and neuroprotection, such as NF-kB and ATF4 .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activities.
1-(2-Pyrimidyl)piperazine: Used in various pharmacological studies.
Uniqueness
What sets 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its methanesulfonyl group, in particular, plays a crucial role in its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C14H17N5O2S |
---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
2-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H17N5O2S/c1-22(20,21)12-4-2-5-15-13(12)18-8-10-19(11-9-18)14-16-6-3-7-17-14/h2-7H,8-11H2,1H3 |
InChI Key |
RQITYKDIKUGCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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